molecular formula C10H13BrClNO B6209320 (2R)-2-(4-bromophenyl)morpholine hydrochloride CAS No. 2708342-23-6

(2R)-2-(4-bromophenyl)morpholine hydrochloride

Cat. No.: B6209320
CAS No.: 2708342-23-6
M. Wt: 278.57 g/mol
InChI Key: WBFDCHKYIJEWJO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(4-bromophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-bromophenyl)morpholine hydrochloride typically involves the reaction of 4-bromophenylamine with an appropriate morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-bromophenyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

(2R)-2-(4-bromophenyl)morpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylmorpholine: A similar compound with a bromophenyl group attached to the morpholine ring.

    2-(4-bromophenyl)ethylamine: Another compound with a bromophenyl group, but with an ethylamine instead of a morpholine ring.

    4-bromo-N-methylmorpholine: A derivative with a methyl group attached to the nitrogen atom of the morpholine ring.

Uniqueness

(2R)-2-(4-bromophenyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of both the bromophenyl group and the morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2708342-23-6

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

(2R)-2-(4-bromophenyl)morpholine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1

InChI Key

WBFDCHKYIJEWJO-PPHPATTJSA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=C(C=C2)Br.Cl

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)Br.Cl

Purity

95

Origin of Product

United States

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